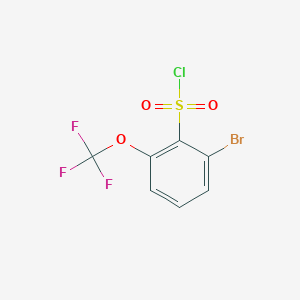![molecular formula C13H12F3N5OS B2650593 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2415587-06-1](/img/structure/B2650593.png)
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound featuring a thiadiazole ring, an azetidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, and the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biology: Research has explored its role in modulating biological pathways, such as the STAT3 pathway, which is involved in cancer progression.
Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with proteins and enzymes involved in cellular signaling pathways.
Pathways Involved: The STAT3 pathway is a notable target, where the compound inhibits the phosphorylation and activation of STAT3, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups are often studied for their enhanced biological activity.
This compound represents a significant advancement in the field of medicinal chemistry and continues to be a subject of extensive research due to its promising properties and applications.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c1-7-19-20-12(23-7)21-5-9(6-21)18-11(22)8-2-3-10(17-4-8)13(14,15)16/h2-4,9H,5-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEGPRBRCKHKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide](/img/structure/B2650510.png)
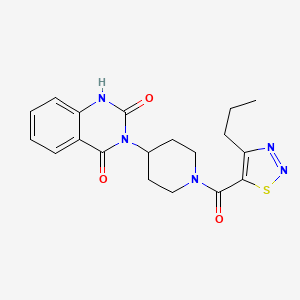
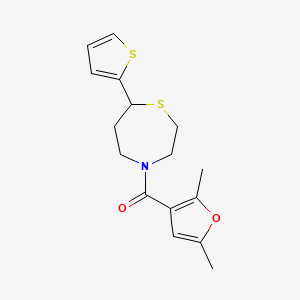
![8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2650517.png)

![ethyl 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
![{2-methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B2650521.png)
![N-[(2Z)-4,6-difluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2650524.png)

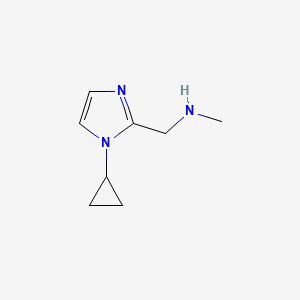
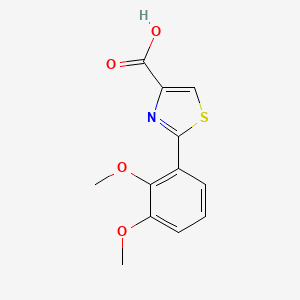
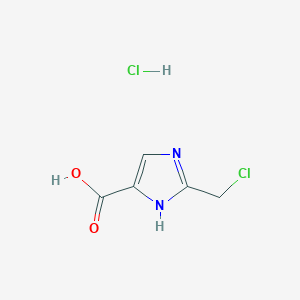
![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)
